molecular formula C22H16BrN3O3 B11554292 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11554292
M. Wt: 450.3 g/mol
InChI Key: PWBVBJLSUPCXOB-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a nitrophenyl group, and a bromine atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Introduction of the Dimethylphenyl Group: The benzoxazole intermediate is then reacted with a dimethylphenyl derivative under specific conditions to introduce the 3,4-dimethylphenyl group.

    Formation of the Schiff Base: The final step involves the condensation of the benzoxazole derivative with 4-bromo-3-nitrobenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group results in amino derivatives.

    Substituted Benzoxazoles: Substitution reactions yield various substituted benzoxazole derivatives.

Scientific Research Applications

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and nitro groups, along with the benzoxazole ring, make it a versatile compound for various applications.

Properties

Molecular Formula

C22H16BrN3O3

Molecular Weight

450.3 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C22H16BrN3O3/c1-13-3-5-16(9-14(13)2)22-25-19-11-17(6-8-21(19)29-22)24-12-15-4-7-18(23)20(10-15)26(27)28/h3-12H,1-2H3

InChI Key

PWBVBJLSUPCXOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-])C

Origin of Product

United States

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